molecular formula C10H17NO4 B12858447 Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12858447
M. Wt: 215.25 g/mol
InChI Key: ILSXGNQUTQBJSN-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxypropyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3-methoxypropylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a pyrrolidine ring and various functional groups that contribute to its biological properties. The molecular formula is C12H17NO4C_{12}H_{17}NO_4, and it possesses a molecular weight of approximately 239.27 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating inhibition of growth at certain concentrations.
  • Anticancer Properties : Research indicates that similar pyrrolidine derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines through mechanisms such as the activation of caspases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted. For instance, it may affect enzymes related to the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies assessing the cytotoxicity against various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. A notable study reported the following IC50 values:

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The proposed mechanism involves the compound's interaction with cellular pathways leading to apoptosis. It has been suggested that this compound activates caspase pathways, promoting cell death in tumor cells while sparing normal cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.
  • Case Study on Cancer Treatment : In a laboratory setting, researchers treated cultured cancer cells with varying concentrations of this compound. Results indicated a marked decrease in cell viability, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-14-5-3-4-11-7-8(6-9(11)12)10(13)15-2/h8H,3-7H2,1-2H3

InChI Key

ILSXGNQUTQBJSN-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(CC1=O)C(=O)OC

Origin of Product

United States

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